molecular formula C9H10BrClO2 B13593581 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene CAS No. 86232-32-8

5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene

Cat. No.: B13593581
CAS No.: 86232-32-8
M. Wt: 265.53 g/mol
InChI Key: ZJNIEZJSCWHMQD-UHFFFAOYSA-N
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Description

5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the bromination and chloromethylation of 2,3-dimethoxybenzene. The process can be summarized as follows:

    Bromination: 2,3-dimethoxybenzene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 5-position of the benzene ring.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    1-(Chloromethyl)-2,3-dimethoxybenzene:

    5-Bromo-1-(hydroxymethyl)-2,3-dimethoxybenzene: Contains a hydroxymethyl group instead of a chloromethyl group, altering its chemical properties.

Uniqueness

5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

86232-32-8

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

5-bromo-1-(chloromethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

ZJNIEZJSCWHMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CCl)Br

Origin of Product

United States

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